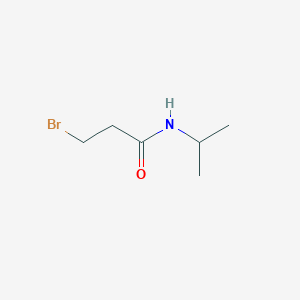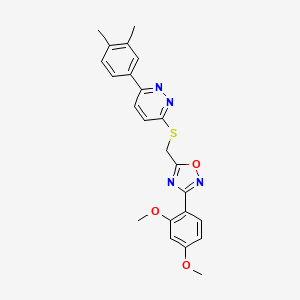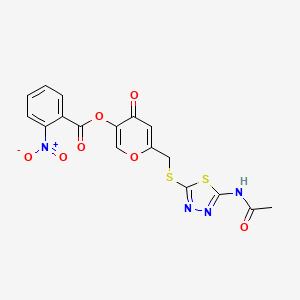
2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2H-chromene, also known as chroman, with additional functional groups. Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring . The “2-oxo-2-phenylethyl” part suggests the presence of a phenylethyl group (a benzene ring attached to an ethyl group) with a carbonyl group (C=O) at the 2-position . The “8-methoxy” part indicates a methoxy group (O-CH3) attached at the 8-position .
Molecular Structure Analysis
The molecular structure of this compound would be based on the chromene structure, with additional groups attached at the 2 and 8 positions. The “2-oxo-2-phenylethyl” group would likely cause the molecule to be non-planar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The presence of these groups could make the compound more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituent groups. For example, the presence of the polar carbonyl and methoxy groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Crystal Structures
Research has demonstrated the synthesis and structural characterization of chromene derivatives, including those similar to "2-oxo-2-phenylethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate." For instance, studies have detailed the crystallization and polymorphism of chromene compounds, highlighting their anti-rotamer conformations and the possible cis- or trans-relationships between amide and pyran ring oxygen atoms (Reis et al., 2013).
Antibacterial Effects and New Derivatives
Synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to the specified chromene, have shown significant antibacterial activity against various bacterial strains, indicating their potential for development into new antibacterial agents (Behrami & Dobroshi, 2019).
Chromene Derivatives in Photochromic Materials
Chromene derivatives have been utilized in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products. This research underscores the versatility of chromene compounds in the development of materials with novel optical properties (Rawat et al., 2006).
Rapid Synthesis Techniques
A study presented a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the production of many biologically active compounds, which could be related to the synthesis and applications of the target compound (Zhu et al., 2014).
Fluorescence Properties for Biological Applications
The synthesis and characterization of benzo[c]coumarin carboxylic acids have been reported, with findings on their excellent fluorescence properties in both ethanol solution and solid state. Such properties suggest potential applications in biological imaging and sensing technologies (Shi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
phenacyl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-16-9-5-8-13-10-14(19(22)25-17(13)16)18(21)24-11-15(20)12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNWUVNOUOJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)
![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)



![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)
![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-2-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2752344.png)


